molecular formula C12H10N4O2S B3128914 N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339008-14-9

N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

Cat. No. B3128914
CAS RN: 339008-14-9
M. Wt: 274.3 g/mol
InChI Key: HUWZQSQAVYMDCF-UHFFFAOYSA-N
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Description

N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound belongs to the class of nitroimidazoles, which are known for their antimicrobial and antitumor properties.

Scientific Research Applications

Chemical Properties and Applications

N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine belongs to a class of compounds known for their diverse chemical and biological properties. Research has elucidated the chemistry, properties, and potential applications of compounds containing related structural motifs, such as benzimidazole and benzothiazole derivatives. These studies highlight their significance in coordination chemistry, demonstrating various preparation procedures, properties of organic compounds, and their complexes, including spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry

Nitroimidazoles, a closely related chemical class, have seen extensive study due to their wide range of potential applications in medicinal chemistry, including antitumor, antibacterial, antifungal, antiparasitic, and antiviral activities (Li et al., 2018). Their unique structural features make them valuable as synthetic drugs, diagnostic tools, and in the development of supramolecular structures.

Antitumor Activity

Imidazole derivatives, including benzimidazoles, have been reviewed for their antitumor activities. Certain derivatives have progressed through preclinical testing, offering insights into the search for new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).

Biological Activities

The combination of thiazole and benzimidazole structures has been found to exhibit significant biological activities, including antihypertensive, diuretic, and thermoregulating effects. These studies underscore the potential of such compounds in the development of new therapeutic agents (Hsu, Hu, & Liu, 2005).

Synthesis and Application

The synthesis and application of compounds with benzimidazole and thiazole motifs have been explored for their optoelectronic properties, highlighting their significance in the development of electronic devices, luminescent elements, and photoelectric conversion elements. This research demonstrates the value of integrating such structural units into π-extended conjugated systems for creating novel optoelectronic materials (Lipunova et al., 2018).

properties

IUPAC Name

N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-16(18)11-10(14-12-15(11)6-7-19-12)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWZQSQAVYMDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214552
Record name 5-Nitro-N-(phenylmethyl)imidazo[2,1-b]thiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339008-14-9
Record name 5-Nitro-N-(phenylmethyl)imidazo[2,1-b]thiazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339008-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-N-(phenylmethyl)imidazo[2,1-b]thiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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